molecular formula C21H21N3O6 B14775799 Thalidomide-O-acetamido-C4-alkyne

Thalidomide-O-acetamido-C4-alkyne

Cat. No.: B14775799
M. Wt: 411.4 g/mol
InChI Key: XKLNBABEPLVANM-UHFFFAOYSA-N
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Description

Thalidomide-O-acetamido-C4-alkyne is a compound that has garnered significant interest in the field of targeted protein degradation. It is a derivative of thalidomide, a drug historically known for its teratogenic effects but later found to have therapeutic applications in diseases such as multiple myeloma and leprosy. This compound is used primarily in PROTAC (PROteolysis TArgeting Chimeras) technology, which aims to degrade specific proteins within cells by utilizing the ubiquitin-proteasome system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-O-acetamido-C4-alkyne typically involves the conjugation of a thalidomide-based cereblon ligand with a linker and an alkyne functional groupThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction parameters. The final product is purified using techniques such as chromatography and crystallization to achieve the required purity for research and development purposes .

Chemical Reactions Analysis

Types of Reactions

Thalidomide-O-acetamido-C4-alkyne undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like copper(I) iodide for click chemistry reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and reaction time being critical factors .

Major Products Formed

The major products formed from these reactions include various thalidomide derivatives with modified functional groups, which can be further utilized in PROTAC technology and other research applications .

Scientific Research Applications

Thalidomide-O-acetamido-C4-alkyne has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Thalidomide-O-acetamido-C4-alkyne involves its binding to cereblon, a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4). This binding induces the recruitment of target proteins to CRL4, leading to their ubiquitination and subsequent degradation by the proteasome. This process effectively reduces the levels of specific proteins within cells, providing a means to modulate protein function and treat diseases .

Comparison with Similar Compounds

Thalidomide-O-acetamido-C4-alkyne can be compared with other similar compounds such as:

These compounds share the common feature of binding to cereblon and inducing protein degradation, but they differ in their specific applications and efficacy in various therapeutic contexts.

Properties

Molecular Formula

C21H21N3O6

Molecular Weight

411.4 g/mol

IUPAC Name

2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxy-N-hex-5-ynylacetamide

InChI

InChI=1S/C21H21N3O6/c1-2-3-4-5-11-22-17(26)12-30-15-8-6-7-13-18(15)21(29)24(20(13)28)14-9-10-16(25)23-19(14)27/h1,6-8,14H,3-5,9-12H2,(H,22,26)(H,23,25,27)

InChI Key

XKLNBABEPLVANM-UHFFFAOYSA-N

Canonical SMILES

C#CCCCCNC(=O)COC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

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